molecular formula C21H19FN2O4S B12202703 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

Cat. No.: B12202703
M. Wt: 414.5 g/mol
InChI Key: BKEAJQJGPZLCIC-AQTBWJFISA-N
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Description

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide is a complex organic compound featuring a thiazolidine ring, a fluorobenzylidene group, and a hydroxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the benzylidene derivative. This intermediate is then reacted with N-[2-(4-hydroxyphenyl)ethyl]propanamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and catalyst recovery, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidine ring and fluorobenzylidene group are crucial for binding to these targets, leading to inhibition or modulation of their activity. Pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for diverse applications in scientific research and industry .

Properties

Molecular Formula

C21H19FN2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C21H19FN2O4S/c22-17-4-2-1-3-15(17)13-18-20(27)24(21(28)29-18)12-10-19(26)23-11-9-14-5-7-16(25)8-6-14/h1-8,13,25H,9-12H2,(H,23,26)/b18-13-

InChI Key

BKEAJQJGPZLCIC-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O)F

Origin of Product

United States

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